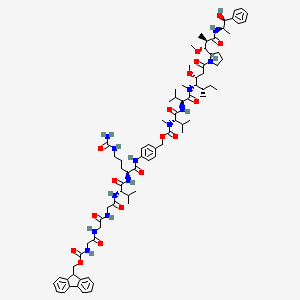

Fmoc-Gly3-VC-PAB-MMAE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

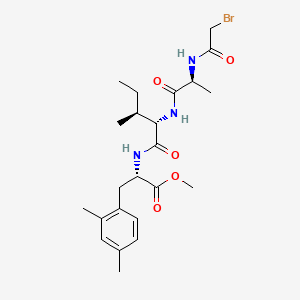

Fmoc-Gly3-VC-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of Monomethyl auristatin E (MMAE), a potent cytotoxic agent, linked via a cleavable linker. This compound is primarily used in scientific research for its ability to target and kill cancer cells effectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly3-VC-PAB-MMAE involves multiple steps, including the preparation of the Fmoc-Gly3 peptide, the VC-PAB linker, and the conjugation with Monomethyl auristatin E. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Gly3-VC-PAB-MMAE undergoes various chemical reactions, including:

Cleavage reactions: The linker is cleavable, allowing the release of Monomethyl auristatin E at the target site.

Substitution reactions: Involving the replacement of functional groups to modify the compound’s properties

Common Reagents and Conditions:

Cleavage reactions: Typically involve acidic or enzymatic conditions to break the linker.

Substitution reactions: Use of nucleophiles or electrophiles under controlled pH and temperature conditions

Major Products: The primary product of these reactions is Monomethyl auristatin E, which exerts cytotoxic effects on cancer cells .

Aplicaciones Científicas De Investigación

Fmoc-Gly3-VC-PAB-MMAE is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a model compound to study drug-linker conjugation and release mechanisms.

Biology: Investigated for its ability to target and kill specific cell types, particularly cancer cells.

Medicine: Explored for its potential in cancer therapy, providing targeted delivery of cytotoxic agents to tumor cells.

Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications .

Mecanismo De Acción

The mechanism of action of Fmoc-Gly3-VC-PAB-MMAE involves the following steps:

Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.

Internalization: The ADC is internalized into the cancer cell via endocytosis.

Cleavage: The linker is cleaved, releasing Monomethyl auristatin E.

Cytotoxicity: Monomethyl auristatin E binds to tubulin, inhibiting microtubule formation and inducing cell cycle arrest and apoptosis

Comparación Con Compuestos Similares

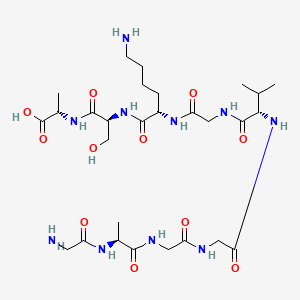

Gly3-VC-PAB-MMAE: Another ADC linker conjugate with similar properties and applications.

VC-PAB-MMAE: A simpler version without the Fmoc-Gly3 component, used in similar research applications.

Uniqueness: Fmoc-Gly3-VC-PAB-MMAE is unique due to its specific linker design, which allows for controlled release of Monomethyl auristatin E. This design enhances its targeting efficiency and reduces off-target effects compared to other similar compounds .

Propiedades

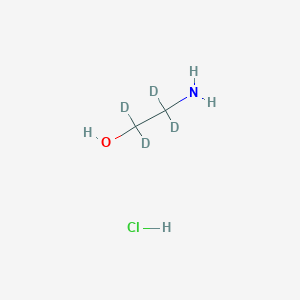

Fórmula molecular |

C79H113N13O17 |

|---|---|

Peso molecular |

1516.8 g/mol |

Nombre IUPAC |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1 |

Clave InChI |

KIUORDJMXYMPLB-DQERFBNYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)